molecular formula C9H9ClN2O2 B3191825 Methyl chloro(phenylhydrazono)acetate CAS No. 58131-64-9

Methyl chloro(phenylhydrazono)acetate

Cat. No.: B3191825
CAS No.: 58131-64-9
M. Wt: 212.63 g/mol
InChI Key: XHGKYBPODWOQIT-WQLSENKSSA-N
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Description

Methyl chloro(phenylhydrazono)acetate is an organic compound with the molecular formula C9H9ClN2O2 It is a derivative of phenylhydrazine and is characterized by the presence of a chloro group and a phenylhydrazono group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl chloro(phenylhydrazono)acetate can be synthesized through the reaction of phenylhydrazine with methyl chloroacetate. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the hydrazone linkage. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro(phenylhydrazono)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Condensation Reactions: The phenylhydrazono group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents, such as ethanol or methanol, under mild conditions.

    Condensation Reactions: Reagents include carbonyl compounds, such as aldehydes and ketones. Reactions are often catalyzed by acids or bases and carried out under reflux conditions.

    Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, are commonly used.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with substituted groups.

    Condensation Reactions: Formation of hydrazones or hydrazides.

    Oxidation and Reduction Reactions: Formation of oxides or hydrazines.

Scientific Research Applications

Methyl chloro(phenylhydrazono)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl chloro(phenylhydrazono)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro group can also participate in electrophilic interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Methyl chloro(phenylhydrazono)acetate can be compared with other similar compounds, such as:

    Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar structure but with a methoxy group on the phenyl ring, leading to different chemical and biological properties.

    Ethyl 2-chloro-2-(2-phenylhydrazono)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and applications.

    Phenylhydrazine derivatives: A broad class of compounds with varying substituents on the phenyl ring, leading to diverse chemical and biological activities.

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-(phenylhydrazinylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)8(10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGKYBPODWOQIT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/NC1=CC=CC=C1)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58131-64-9
Record name Acetic acid, chloro(phenylhydrazono)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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